Cardilate
Overview
Description
Tetranitrin, also known as erythritol tetranitrate, is a nitrate ester of erythritol. It is a white, odorless crystalline compound that is known for its explosive properties. Tetranitrin is chemically similar to pentaerythritol tetranitrate, but it is slightly more sensitive to friction and impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetranitrin is synthesized by nitrating erythritol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent decomposition or explosion. The erythritol is dissolved in the acid mixture, and the temperature is maintained at a low level to control the reaction rate. The product is then precipitated, filtered, washed, and recrystallized to obtain pure tetranitrin .
Industrial Production Methods
In industrial settings, the production of tetranitrin involves similar steps but on a larger scale. The process includes the use of continuous flow reactors to ensure better control over the reaction conditions. The product is then purified using techniques such as recrystallization and solvent extraction to remove impurities and obtain high-purity tetranitrin .
Chemical Reactions Analysis
Types of Reactions
Tetranitrin undergoes various chemical reactions, including:
Oxidation: Tetranitrin can be oxidized to produce nitrogen oxides and other byproducts.
Reduction: It can be reduced to form erythritol and other reduced nitrogen compounds.
Substitution: Tetranitrin can undergo substitution reactions where the nitrate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation: Nitrogen oxides, carbon dioxide, and water.
Reduction: Erythritol and other reduced nitrogen compounds.
Substitution: Compounds with different functional groups replacing the nitrate esters.
Scientific Research Applications
Tetranitrin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: Studied for its effects on biological systems, particularly its vasodilatory properties.
Medicine: Investigated for its potential use in treating conditions such as angina due to its vasodilatory effects.
Industry: Used in the production of explosives and propellants.
Mechanism of Action
Tetranitrin exerts its effects by releasing nitric oxide, which activates the enzyme guanylate cyclase. This leads to the synthesis of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase-dependent phosphorylations in smooth muscle cells. The result is the relaxation of smooth muscle fibers and vasodilation .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetranitrate: Similar in structure and properties but less sensitive to friction and impact.
Nitroglycerin: Another nitrate ester with similar vasodilatory properties but different chemical structure.
Erythritol trinitrate: A lower nitrate ester of erythritol with different chemical properties
Uniqueness
Tetranitrin is unique due to its specific balance of explosive sensitivity and stability, making it suitable for certain applications where other compounds may not be as effective. Its vasodilatory properties also make it a compound of interest in medical research .
Properties
IUPAC Name |
1,3,4-trinitrooxybutan-2-yl nitrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFOERUNNSHUGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860007 | |
Record name | 1,2,3,4-Butanetetrayl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-25-8, 643-97-0 | |
Record name | Tetranitrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Butanetetrayl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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